molecular formula C6H2Cl3NaO B12652364 Sodium 2,3,4-trichlorophenolate CAS No. 93982-30-0

Sodium 2,3,4-trichlorophenolate

Cat. No.: B12652364
CAS No.: 93982-30-0
M. Wt: 219.4 g/mol
InChI Key: YFPNAQYEHBHHHI-UHFFFAOYSA-M
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Description

Sodium 2,3,4-trichlorophenolate is an organic compound with the molecular formula C6H2Cl3NaO. It is a sodium salt of 2,3,4-trichlorophenol, characterized by its white crystalline appearance and solubility in water. This compound is primarily used as an intermediate in the synthesis of various chemicals and has applications in different industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2,3,4-trichlorophenolate is typically synthesized by reacting 2,3,4-trichlorophenol with sodium hydroxide. The reaction is carried out in an aqueous medium, where the phenol group of 2,3,4-trichlorophenol is deprotonated by sodium hydroxide, forming the sodium salt.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in reactors equipped with stirring mechanisms to ensure uniform mixing. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity. The product is then purified through crystallization and filtration processes.

Chemical Reactions Analysis

Types of Reactions: Sodium 2,3,4-trichlorophenolate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form higher chlorinated phenols or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form less chlorinated phenols.

Common Reagents and Conditions:

    Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products:

    Substitution: Products include various substituted phenols depending on the nucleophile used.

    Oxidation: Products include higher chlorinated phenols or quinones.

    Reduction: Products include less chlorinated phenols or completely dechlorinated phenols.

Scientific Research Applications

Sodium 2,3,4-trichlorophenolate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various chlorinated aromatic compounds.

    Biology: The compound is studied for its antimicrobial properties and potential use in disinfectants.

    Medicine: Research is ongoing to explore its potential as an antifungal and antibacterial agent.

    Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of sodium 2,3,4-trichlorophenolate involves its interaction with cellular components, leading to disruption of cellular processes. The compound can inhibit enzyme activity by binding to active sites or altering enzyme conformation. It can also disrupt cell membranes, leading to cell lysis and death. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

    Sodium 2,4,5-trichlorophenolate: Similar in structure but with different chlorine atom positions, leading to variations in reactivity and applications.

    Sodium 2,4,6-trichlorophenolate: Another isomer with distinct properties and uses.

Uniqueness: Sodium 2,3,4-trichlorophenolate is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity. This makes it suitable for specific applications where other isomers may not be as effective.

Properties

CAS No.

93982-30-0

Molecular Formula

C6H2Cl3NaO

Molecular Weight

219.4 g/mol

IUPAC Name

sodium;2,3,4-trichlorophenolate

InChI

InChI=1S/C6H3Cl3O.Na/c7-3-1-2-4(10)6(9)5(3)8;/h1-2,10H;/q;+1/p-1

InChI Key

YFPNAQYEHBHHHI-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C(=C1[O-])Cl)Cl)Cl.[Na+]

Origin of Product

United States

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